
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one, also known as DBOC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely researched for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学的研究の応用
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes. Furthermore, this compound has been investigated for its potential applications in material science, such as the development of fluorescent sensors and organic light-emitting diodes.
作用機序
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the regulation of neurotransmitters in the brain. It has also been reported to modulate the expression of various cytokines and transcription factors, which are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of various inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, such as breast cancer and lung cancer, by modulating the expression of various genes involved in cell proliferation and survival.
実験室実験の利点と制限
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments, such as its high purity and stability, and its ability to easily penetrate cell membranes. However, it also has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy. Furthermore, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one. One potential direction is the development of more efficient and scalable synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent and selective analogs with improved biological activities. Furthermore, the potential applications of this compound in material science, such as the development of organic light-emitting diodes and fluorescent sensors, can be further explored. Finally, the therapeutic potential of this compound for the treatment of neurological disorders and cancer can be investigated in more detail through preclinical and clinical studies.
合成法
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with 3,3-dimethyl-2-oxobutanoic acid and subsequent esterification with 4-phenylbutanol. The final product is obtained after cyclization and methylation reactions. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
特性
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14-18(25-13-19(23)22(2,3)4)11-10-16-17(12-20(24)26-21(14)16)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYSGBIAUMGVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


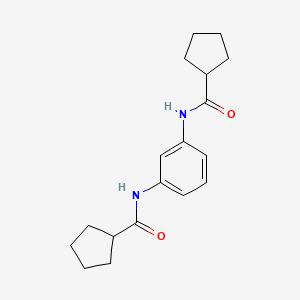

![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
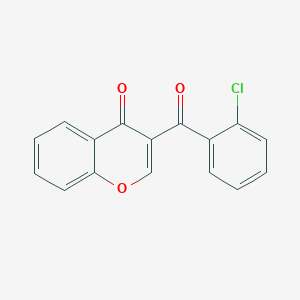
![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
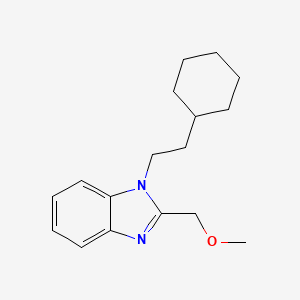
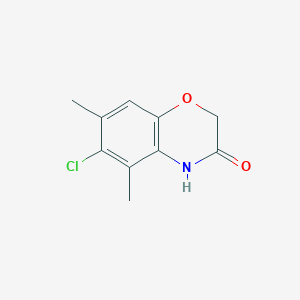
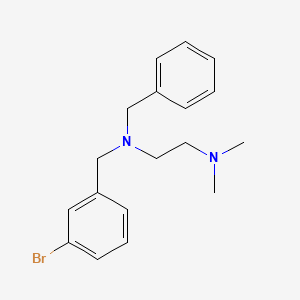
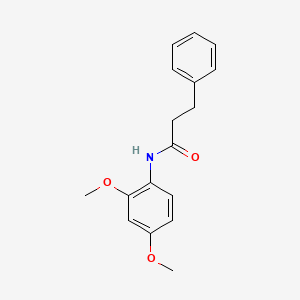



![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)